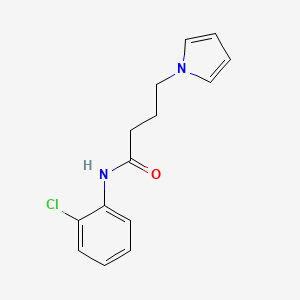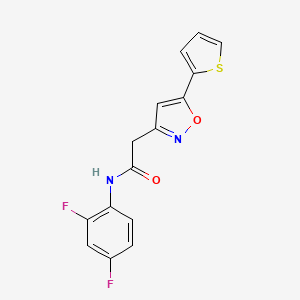
N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a psychoactive substance that is commonly used as a recreational drug, but it also has potential applications in scientific research.
Scientific Research Applications
Environmental Impact and Treatment
Chlorophenols and Environmental Toxicity : Research on chlorophenols, closely related to the chemical structure of N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide, highlights their environmental presence and impacts. Chlorophenols are identified for their moderate to high toxicity to aquatic life and potential bioaccumulation. Their environmental behavior, including degradation and persistence, depends on the presence of microflora and environmental conditions (Krijgsheld & Gen, 1986). Additionally, degradation pathways and treatment options for chlorophenols, using zero-valent iron and bimetallic systems, have been explored to mitigate their environmental impact (Gunawardana, Singhal, & Swedlund, 2011).
Synthetic Approaches and Applications
Synthesis of Bioactive Compounds : Pyrrole-based compounds, including those with structures similar to N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide, have been synthesized and evaluated for various bioactivities. These compounds are explored for their anticancer, antimicrobial, and antiviral properties, underscoring the pyrrole nucleus's significance in drug development (Li Petri et al., 2020).
Antithrombotic Drug Synthesis : The synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic drug, involves a compound structurally related to N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide. This highlights the importance of chlorophenyl and pyrrol derivatives in the development of significant pharmaceutical agents (Saeed et al., 2017).
Supramolecular Chemistry
Development of Supramolecular Structures : The research into calix[4]pyrroles, molecules related in structural motif to N-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide, has led to the development of supramolecular capsules. These structures have potential applications in drug delivery and molecular recognition, illustrating the versatility of pyrrole-based compounds in designing complex molecular architectures (Ballester, 2011).
properties
IUPAC Name |
N-(2-chlorophenyl)-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-12-6-1-2-7-13(12)16-14(18)8-5-11-17-9-3-4-10-17/h1-4,6-7,9-10H,5,8,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQECAJKYTCQDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2510058.png)

![6-(4-Fluorophenyl)-2-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2510060.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2510061.png)
![5-oxo-N-(1-phenylethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2510064.png)
![Benzo[b]thiophen-2-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2510065.png)
![3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2510067.png)
methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2510068.png)

![3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2510072.png)

![1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine](/img/structure/B2510076.png)
![Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate](/img/structure/B2510077.png)
